molecular formula C14H8ClN3O3 B1348656 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 861238-44-0

5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1348656
M. Wt: 301.68 g/mol
InChI Key: VAJPOGWNCSNRAY-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CNP) is a heterocyclic compound that is widely used in scientific research. CNP is an important biochemical, pharmacological, and physiological agent with a range of applications in laboratory experiments.

Scientific Research Applications

Biological Activities

  • Central Nervous System (CNS) Effects : Derivatives of 1,3,4-oxadiazoles, including those with structural similarities to the queried compound, have shown promise in CNS depressant activities. Two compounds, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, exhibited significant antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity in comparison to standards (Singh et al., 2012).
  • Antimicrobial Properties : A series of chalcones-bearing 1,3,4-oxadiazole derivatives have been synthesized and tested as antimicrobial agents against multidrug-resistant bacteria and fungi. These compounds showed promising results, suggesting their potential in addressing antibiotic resistance challenges (Joshi & Parikh, 2013).

Chemical Properties and Applications

  • Molecular Structure Analysis : The molecular structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, a compound with structural similarities to the queried molecule, was examined, revealing specific dihedral angles and hydrogen bonding patterns that could influence its reactivity and potential applications (Fun et al., 2010).
  • Corrosion Inhibition : Oxadiazole derivatives have been explored for their corrosion inhibition properties, providing insights into their potential industrial applications in protecting metals from corrosive environments. Specific derivatives showed high inhibition efficiency, highlighting the utility of such compounds in materials science (Kalia et al., 2020).

properties

IUPAC Name

5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-12-4-2-1-3-11(12)14-16-13(17-21-14)9-5-7-10(8-6-9)18(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJPOGWNCSNRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358956
Record name 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

CAS RN

861238-44-0
Record name 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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